

The Discovery and Development of Amphetamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amphetamine Hydrochloride*

Cat. No.: *B1600711*

[Get Quote](#)

Introduction

Amphetamine, a potent central nervous system stimulant, has a rich and complex history, evolving from a chemical curiosity to a widely used pharmaceutical and a substance of abuse. [1] This technical guide provides an in-depth overview of the historical discovery, development, and core scientific principles of **amphetamine hydrochloride**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data from early studies, and a visualization of its primary signaling pathway.

Historical Discovery and Early Development

Amphetamine was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu at the University of Berlin, who named it phenylisopropylamine.[2][3] For several decades, the compound remained a laboratory curiosity with no known applications.

The pharmacological effects of amphetamine were not recognized until the late 1920s when American chemist Gordon Alles began investigating it as a potential synthetic substitute for ephedrine, which was used to treat asthma.[4][5] In 1929, Alles resynthesized amphetamine and, in a pivotal moment of self-experimentation, discovered its potent physiological effects.[4][6] He noted its bronchodilator and central nervous system stimulant properties.[2]

In 1932, Alles patented amphetamine sulfate and **amphetamine hydrochloride**, recognizing their medicinal value.[4] He partnered with the pharmaceutical company Smith, Kline & French (SKF), which began marketing an amphetamine-containing inhaler under the trade name

Benzedrine in 1933 for nasal decongestion.^[7] By 1937, amphetamine was available in tablet form and was being prescribed for a range of conditions, including narcolepsy, depression, and later, for weight control.^{[8][9][10]}

During World War II, amphetamine was widely used by both Allied and Axis forces to combat fatigue and enhance alertness in soldiers.^[7] This widespread use contributed to a broader public awareness of the drug's stimulant effects. By the mid-20th century, the potential for amphetamine abuse and addiction became increasingly apparent, leading to stricter legal controls and its classification as a controlled substance in many countries.^{[3][7]}

Early Experimental Protocols

Gordon Alles's Self-Experimentation (1929)

Objective: To determine the physiological effects of beta-phenylisopropylamine (amphetamine) in a human subject.

Methodology:

- Subject: Gordon Alles, the chemist who resynthesized the compound.
- Dosage and Administration: A 50 mg dose of amphetamine was administered via injection.^{[4][6]} This dose was estimated based on prior experiments with guinea pigs and was noted to be approximately five times greater than what would later be recommended for therapeutic use.^[4]
- Observations: Alles meticulously recorded the physiological and psychological effects he experienced. These included:
 - Physiological: Dry nasal passages, increased blood pressure, and heart palpitations.^[4]
 - Psychological: A "feeling of well being," increased talkativeness, and insomnia.^[4]
- Duration of Effects: The effects were observed to last for several hours, with blood pressure returning to near normal after approximately eight hours, though sleeplessness persisted through the night.^[6]

Charles Bradley's Study on Children with Behavioral Disorders (1937)

Objective: To investigate the effects of Benzedrine (racemic amphetamine sulfate) on the behavior of children with "problem behaviors."[\[9\]](#)

Methodology:

- Subjects: 30 children residing at the Emma Pendleton Bradley Home, diagnosed with a range of behavioral disorders.[\[9\]](#)[\[10\]](#)
- Study Design: A three-week observational study.
 - Week 1 (Baseline): No drug was administered. The children's baseline behaviors were observed and recorded.
 - Week 2 (Treatment): A daily morning dose of Benzedrine was administered to each child.
 - Week 3 (Washout): The administration of Benzedrine was discontinued to observe any changes in behavior.[\[9\]](#)
- Data Collection: Nurses and teachers closely observed and documented the children's school performance, social interactions, and emotional responses.[\[9\]](#)
- Key Findings: A significant number of the children showed marked improvement in school performance, with an increased "drive" to accomplish tasks.[\[9\]](#)[\[10\]](#) Many also exhibited subdued emotional responses, becoming more socially compliant and less aggressive.[\[9\]](#) These effects were only present during the week of drug administration.[\[10\]](#)

Quantitative Data from Early Clinical Use Efficacy in the Treatment of Narcolepsy

The use of amphetamine for narcolepsy was one of its earliest therapeutic applications. While rigorous, large-scale, double-blind, placebo-controlled trials as we know them today were not the norm in the 1930s and 1940s, clinical experience provided the basis for its use.

Parameter	Reported Value/Observation	Source
Initial Dosage	15-20 mg/day	[11][12]
Maintenance Dosage	Up to 60 mg/day	[11][12]
Reported Efficacy	65-85% of patients showed improvement in sleepiness	[11][12]
Effect on Cataplexy	Slight improvement observed as a secondary effect of reduced sleepiness	[11][12]

Reported Side Effects in Early Medical Literature

The side effects of amphetamine were recognized early in its clinical use.

Category	Commonly Reported Side Effects	Source
Psychological	Anxiety, irritability, restlessness, insomnia, euphoria, and in some cases, psychosis with long-term or high-dose use.	[7][13][14]
Cardiovascular	Increased heart rate, elevated blood pressure, palpitations.	[4][14]
Gastrointestinal	Dry mouth, loss of appetite, weight loss.	[13][14]
Other	Headache, dizziness.	[13]

Synthesis of Amphetamine Hydrochloride

Several methods for the synthesis of amphetamine have been developed. A common laboratory-scale synthesis involves the reductive amination of phenylacetone (also known as phenyl-2-propanone or P2P).

Reductive Amination of Phenylacetone

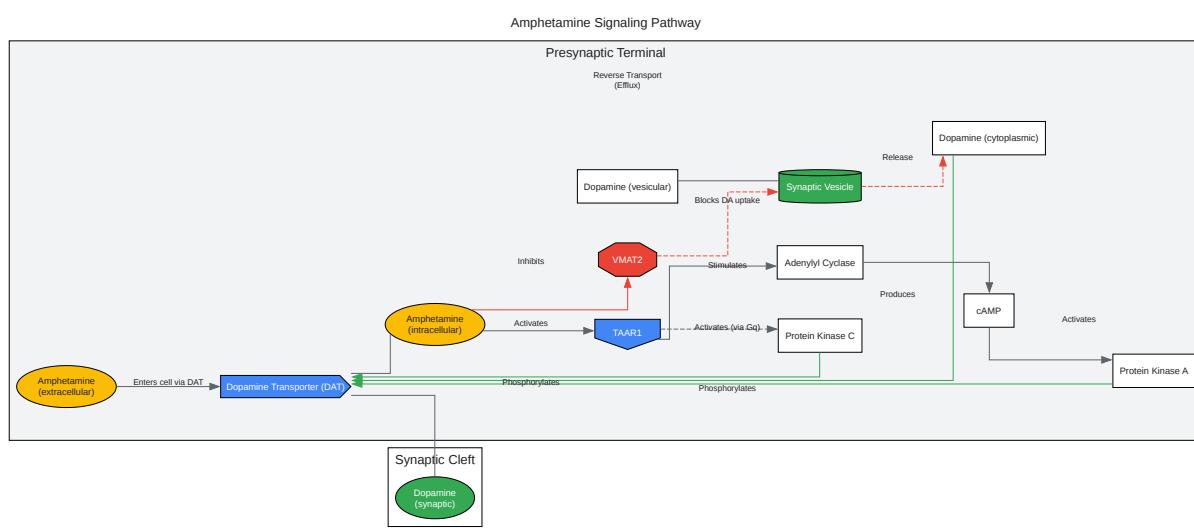
Overall Reaction: Phenylacetone is reacted with ammonia in the presence of a reducing agent to form amphetamine.

Detailed Protocol (Illustrative Example):

- Formation of the Imine Intermediate: Phenylacetone is reacted with ammonia. This reaction is often carried out in a solvent such as ethanol.
- Reduction of the Imine: The intermediate imine is then reduced to the primary amine, amphetamine. A common reducing agent for this step is a metal catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reducing agents can be used.
- Isolation of Amphetamine Free Base: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The resulting mixture is made basic to liberate the amphetamine free base, which can then be extracted with an organic solvent.
- Formation of **Amphetamine Hydrochloride**: The amphetamine free base, dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), is treated with a solution of hydrogen chloride (e.g., HCl gas or a solution of HCl in an alcohol). The **amphetamine hydrochloride** salt, being insoluble in the solvent, precipitates out and can be collected by filtration, washed, and dried.

Molecular Mechanism of Action and Signaling Pathway

Amphetamine exerts its effects by increasing the synaptic concentrations of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE).^[2] Its mechanism of action is multifaceted and involves several key proteins at the presynaptic terminal.


Key Molecular Targets:

- Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Amphetamine is a substrate for these transporters and acts as a competitive inhibitor of dopamine and norepinephrine reuptake.^{[15][16]} It is transported into the presynaptic neuron, which leads to

a reversal of the transporter's function, causing the efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[16][17]

- Vesicular Monoamine Transporter 2 (VMAT2): Once inside the neuron, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2.[18] This leads to an increase in the cytoplasmic concentration of these neurotransmitters, making them more available for reverse transport by DAT and NET.[18]
- Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine is an agonist for this intracellular G-protein coupled receptor.[8][19] Activation of TAAR1 triggers downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which can lead to the phosphorylation of DAT.[8][20] This phosphorylation can further enhance dopamine efflux and contribute to the internalization of the transporter.[8]

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]
- 4. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]
- 5. Gordon Alles | American chemist and pharmacologist | Britannica [britannica.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. America's First Amphetamine Epidemic 1929–1971: A Quantitative and Qualitative Retrospective With Implications for the Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. Bradley's Benzedrine Studies on Children with Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. What Is Benzedrine? History, Uses, Side Effects, and More [healthline.com]
- 14. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 18. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 20. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Amphetamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1600711#historical-discovery-and-development-of-amphetamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com